Conopressin G

Description

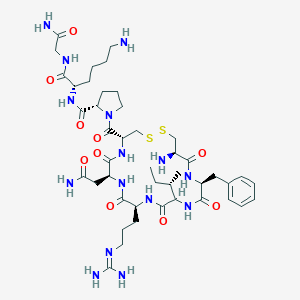

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKBWHGCQCOZPM-YHDADAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H71N15O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111317-91-0 | |

| Record name | Conopressin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 111317-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Biology and Biosynthesis of Conopressin G

Gene Expression and Transcriptomics of Conopressin Precursors

The genetic blueprint for Conopressin G is encoded within a precursor gene that shows significant structural conservation with the vasopressin/oxytocin (B344502) superfamily genes found in vertebrates. frontiersin.orgdoi.org Transcriptomic analyses of various mollusks, including cone snails, have identified the transcripts that code for these precursors. researchgate.netfrontiersin.org In the pond snail Lymnaea stagnalis, a species that also produces Lys-conopressin G, the gene is a single-copy gene. doi.org

The conopressin precursor protein has a characteristic three-domain structure typical of the vasopressin/oxytocin superfamily. doi.orgmdpi.com

An N-terminal signal peptide : This sequence of hydrophobic amino acids directs the precursor protein into the secretory pathway. frontiersin.orgmdpi.comscialert.net

The This compound peptide sequence : The nine-amino-acid sequence of the active peptide is located immediately following the signal peptide. frontiersin.org

A Neurophysin domain : This larger, cysteine-rich protein domain is located at the C-terminus of the precursor and is involved in the binding, trafficking, and secretion of the mature peptide. frontiersin.orgqyaobio.combiosyn.com

The gene itself is organized into three exons separated by two introns, an arrangement that is identical to that of vertebrate vasopressin and oxytocin genes, highlighting a shared evolutionary origin. doi.orgjneurosci.org Studies have also revealed that the conopressin transcript can be found in different sizes, which is likely due to the use of alternative polyadenylylation signals during transcription. pnas.org In Conus geographus, the original source of this compound, transcriptomic profiling of the venom gland has shown that conotoxin transcripts, including those for conopressins, are differentially expressed along the length of the gland. nih.gov

Table 1: Organization of the Lys-Conopressin Precursor Gene

| Genetic Element | Description | Reference |

|---|---|---|

| Exon I | Encodes the signal peptide, the conopressin nonapeptide, and the N-terminal region of neurophysin. | jneurosci.org |

| Intron 1 | A non-coding sequence separating Exon I and Exon II. | jneurosci.org |

| Exon II | Encodes the central, conserved region of the neurophysin domain. | jneurosci.org |

| Intron 2 | A non-coding sequence separating Exon II and Exon III. | jneurosci.org |

| Exon III | Encodes the C-terminal variable region of the neurophysin domain. | jneurosci.org |

Post-Translational Modifications and Maturation Pathways

The conversion of the preproconopressin polypeptide into the mature this compound peptide is a multi-step process involving several critical enzymatic modifications within the secretory pathway. nih.gov

Like other members of the vasopressin/oxytocin family, this compound features an amidated C-terminus. nih.govacs.org This modification is crucial for its biological activity. The amidation process occurs through the enzymatic conversion of a C-terminal glycine (B1666218) residue present in the precursor sequence. nih.gov The presence of this glycine followed by paired basic residues (Lys-Arg) acts as a recognition signal for the amidation and subsequent processing enzymes. pnas.org The final structure is a glycinamide (B1583983) at position 9. portlandpress.com

After the initial synthesis of the preproconopressin, the precursor protein is cleaved to release the mature peptide and the associated neurophysin. qyaobio.combiosyn.com This cleavage occurs at specific endoproteolytic processing sites that typically consist of pairs of basic amino acid residues, such as Lysine-Arginine (Lys-Arg). pnas.orgnih.gov These sites are recognized by prohormone convertases (PCs), a family of enzymes present in the secretory granules. scholarpedia.org In mollusks, enzymes like Lymnaea Prohormone Convertase 2 (LPC2) and furins are responsible for cleaving the precursor at these dibasic sites, separating the Conopressin peptide from the neurophysin domain. pnas.orgscholarpedia.org

A defining structural feature of this compound is a single intramolecular disulfide bond. acs.orgnih.gov This covalent bond forms between the two cysteine residues located at positions 1 and 6 of the nonapeptide sequence. portlandpress.com This linkage creates a 20-membered cyclic ring structure, which is essential for stabilizing the peptide's three-dimensional conformation and its ability to bind to its receptor. portlandpress.comnih.gov The remainder of the peptide forms a flexible C-terminal tail containing the functionally critical eighth amino acid residue. portlandpress.comnih.gov

Gamma-carboxylation of glutamate (B1630785) (Gla) is a significant, albeit not universal, post-translational modification found within the conopressin family. nih.gov This modification is catalyzed by the vitamin K-dependent enzyme γ-glutamyl carboxylase (GGCX). nih.govuniprot.org The addition of a second carboxyl group to glutamate residues creates a potent calcium-binding site. nih.govresearchgate.net

It is important to note that this modification is characteristic of specific conopressin variants, such as γ-conopressin-vil, which contains a γ-carboxyglutamate at position 8. nih.govresearchgate.net This modification allows the peptide's structure to change in the presence of calcium ions. nih.govscielo.br However, the canonical This compound (sequence: CFIRNCPKG-NH2) does not contain this modification; its eighth residue is a basic lysine (B10760008). frontiersin.orgnih.gov The presence of this modification in related peptides underscores the molecular diversity within the conopressin family. scielo.br

Table 2: Summary of Post-Translational Modifications in Conopressin Biosynthesis

| Modification | Description | Key Enzymes/Residues | Reference |

|---|---|---|---|

| Endoproteolytic Processing | Cleavage of the precursor protein to separate the nonapeptide from neurophysin. | Prohormone Convertases (PCs) at dibasic sites (e.g., Lys-Arg). | pnas.orgscholarpedia.org |

| Disulfide Bond Formation | Creation of a single disulfide bridge between Cys-1 and Cys-6. | Spontaneous or enzyme-catalyzed oxidative folding in the endoplasmic reticulum. | acs.orgportlandpress.com |

| Carboxy-Terminal Amidation | Conversion of the C-terminal Glycine into an amide group. | Peptidylglycine alpha-amidating monooxygenase (PAM). | pnas.orgnih.gov |

| Gamma-Carboxylation | Found in other conopressins (e.g., γ-conopressin-vil), but not in this compound. Adds a carboxyl group to Glutamate. | γ-glutamyl carboxylase (GGCX). | nih.govuniprot.org |

Disulfide Bond Formation

Cellular Localization of Conopressin Synthesis

The site of this compound synthesis depends on the organism. In venomous cone snails such as Conus geographus, the peptide is synthesized as a component of the venom. scielo.br The synthesis occurs within the secretory epithelial cells that line the long, convoluted venom gland. nih.gov Proteomic and transcriptomic studies have provided evidence for functional compartmentalization within this organ, suggesting that different venom components, including various conotoxins, are synthesized and processed in distinct regions along the gland. nih.gov

In non-venomous mollusks like the pond snail Lymnaea stagnalis, conopressin is not a venom component but an endogenous neuropeptide. nih.gov Its synthesis is localized to specific neurons within the central nervous system. biosyn.comjneurosci.org In-situ hybridization and immunohistochemistry have identified conopressin-expressing neurons in the pedal and cerebral ganglia, which are involved in controlling reproductive behaviors. researchgate.netjneurosci.org

Structural Biology of Conopressin G and Its Analogs

Primary Sequence Analysis and Conservation

Conopressin G is a member of the vasopressin-like peptide family, sharing high sequence homology with the mammalian hormone oxytocin (B344502). uniprot.org The primary and most commonly referenced form is Lys-conopressin G , with the amino acid sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2. nih.govuq.edu.au A notable naturally occurring variant is Arg-conopressin G , where the lysine (B10760008) at position 8 is substituted with an arginine (Cys-Phe-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2). ctdbase.org

A defining feature of conopressins and related hormones is a cyclic structure formed by a disulfide bond between the cysteine residues at positions 1 and 6. uq.edu.au This creates a 20-membered ring that provides a constrained framework, essential for its biological activity. The peptide is terminated by a C-terminal glycinamide (B1583983), a result of post-translational amidation. uq.edu.au

The conopressin gene precursor encodes a signal peptide, a pro-region, and the C-terminal mature toxin. While the signal and pro-regions are largely conserved, the toxin-encoding segment is subject to hypermutation, leading to significant diversity among conotoxins. However, the cysteine residues that form the structural framework are strictly conserved.

The sequence of Lys-conopressin G is not exclusive to Conus snails. An identical peptide has been identified in the central nervous system of the non-venomous pond snail Lymnaea stagnalis, suggesting that conopressins may serve as endogenous hormones in some mollusks while being co-opted as venom components in others. uq.edu.au

Table 1: Primary Sequences of this compound Variants

| Peptide Name | Amino Acid Sequence (One-Letter Code) | Key Feature |

|---|---|---|

| Lys-Conopressin G | C F I R N C P K G - NH₂ | Lysine at position 8 |

| Arg-Conopressin G | C F I R N C P R G - NH₂ | Arginine at position 8 |

Both sequences feature a disulfide bridge between Cys¹ and Cys⁶.

Three-Dimensional Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is characterized by a well-defined cyclic core (residues 1-6) and a more flexible C-terminal tail (residues 7-9). The data from NMR studies, including TOCSY, NOESY, and COSY experiments, provide the necessary constraints to build a detailed model of its solution structure. nih.govuni.lu

This compound exhibits significant conformational flexibility, a characteristic feature of the vasopressin/oxytocin peptide family. novopro.cn This dynamic nature is primarily attributed to two structural features:

The C-terminal Tail: The three-residue exocyclic tail (Pro-Lys-Gly-NH₂) is highly flexible, functioning as a hinge relative to the constrained cyclic core. smartox-biotech.com This flexibility is thought to be critical for the peptide's ability to bind to and activate its receptors.

Cis-Trans Isomerization: The peptide bond between Cysteine-6 and Proline-7 can exist in both cis and trans conformations. medchemexpress.com The conformational constraints imposed by the disulfide bond accelerate the rate of this isomerization, contributing to the dynamic equilibrium of the peptide's structure in solution. medchemexpress.com This phenomenon has also been observed in analogs like Conopressin-M1, where the presence of two proline residues leads to multiple conformations detectable by NMR. uni.lunih.gov

Post-translational modifications (PTMs) are critical for the final structure and function of this compound. PTMs affect the folding, conformation, and stability of peptides. researchgate.net The key modifications are:

Disulfide Bridge: The covalent bond between the thiol groups of Cys-1 and Cys-6 is the most significant PTM. It forms the 20-membered ring that defines the core structure and constrains its conformation, which is essential for receptor binding. uq.edu.aunih.gov

C-terminal Amidation: The amidation of the C-terminal glycine (B1666218) residue is another crucial modification. It removes the negative charge from the C-terminus, which can influence binding affinity and protects the peptide from degradation by carboxypeptidases. uq.edu.au

A striking example of how PTMs can modulate conformation is seen in γ-conopressin-vil . This analog contains a γ-carboxyglutamate (Gla) residue at position 8. This modification, which is not present in this compound, introduces a calcium-binding site. NMR studies have shown that γ-conopressin-vil undergoes distinct conformational changes in the presence of calcium ions, a property conferred entirely by this unique PTM. novopro.cn This suggests a calcium-dependent mechanism of receptor interaction, highlighting the power of PTMs to introduce novel structural and functional properties. novopro.cn

Conformational Dynamics and Flexibility

Structural Characterization of this compound Variants and Analogs

The vasopressin/oxytocin superfamily is vast, and numerous analogs of this compound, both natural and synthetic, have been characterized. These analogs provide valuable structure-activity relationship data.

Cone snail venoms are a rich source of conopressin variants, each with unique amino acid substitutions that alter their structure and function.

Table 2: Naturally Occurring Analogs of this compound

| Analog Name | Amino Acid Sequence (One-Letter Code) | Source Organism | Key Structural Features |

|---|---|---|---|

| Conopressin-S | C I I R N C P R G - NH₂ | Conus striatus | Contains Ile at positions 2 and 3, and Arg at position 8. uq.edu.au |

| Conopressin-T | C Y I Q N C L R V | Conus tulipa | Significant divergence; contains Leu at position 7 and a non-amidated Val at position 9 instead of the conserved Pro and Gly-NH₂. |

| Conopressin-M1 | C F P R N C P D S | Conus miliaris | Unusual Pro at position 3, charge-inverting Asp at position 8, and Ser at position 9. uni.lunih.gov |

| Conopressin-M2 | C F I R N C P D S | Conus miliaris | Similar to M1 but retains Ile at position 3; features Asp at position 8 and Ser at position 9. uni.lu |

| γ-Conopressin-vil | C L I Q D C P γ G - NH₂ | Conus villepinii | Features γ-carboxyglutamate (γ) at position 8, enabling calcium-dependent conformational changes. |

All sequences feature a disulfide bridge between Cys¹ and Cys⁶.

These natural variants demonstrate the evolutionary plasticity of the conopressin scaffold. For example, Conopressin-T's substitutions in the flexible C-terminal tail (Leu7 and Val9) result in a molecule that acts as a selective antagonist, in contrast to the agonist activity of many other conopressins. The novel sequences from Conus miliaris, Conopressin-M1 and -M2, are notable for the replacement of the highly conserved basic residue at position 8 with a negatively charged aspartic acid, and the substitution of the C-terminal glycine with serine. uni.lu

Synthetic chemistry allows for the creation of specific analogs to probe the structural determinants of activity.

Lys-conopressin G: While a natural product, Lys-conopressin G is also routinely synthesized for research purposes to ensure a pure and reliable supply for structural and pharmacological studies. uni.lu

L7P analog of Conopressin-T: Conopressin-T is unusual because it has a Leucine (B10760876) at position 7, whereas most other conopressins have a Proline at this position. A synthetic analog, [L7P]-Conopressin-T , was created where this leucine was replaced with a proline. NMR structural analysis revealed that this single substitution caused a marked difference in the orientation of the exocyclic tripeptide tail. This conformational change induced by the L7P mutation increased the peptide's binding affinity for the V1a receptor, demonstrating the critical role of the Pro7 residue in defining the structure and selectivity of these peptides. uni.lu

Receptor Pharmacology and Cellular Mechanisms of Conopressin G

G-Protein Coupled Receptor (GPCR) Interactions

Conopressin G, like the endogenous hormones vasopressin and oxytocin (B344502), binds to and activates a class of receptors known as G-protein coupled receptors. nih.govnih.govwikipedia.org These receptors are characterized by their seven-transmembrane helical structure and their ability to trigger intracellular signaling cascades upon ligand binding. wikipedia.orgumn.edu The interaction of conopressin-G with these receptors is the initial step in a series of molecular events that lead to a cellular response. nih.govmdpi.com

Vasopressin and oxytocin receptors are coupled to different G-proteins, leading to distinct downstream signaling pathways. mdpi.comturkupetcentre.net The V1a and V1b vasopressin receptors, as well as the oxytocin receptor, are primarily coupled to Gαq proteins, which activate the phospholipase C pathway. frontiersin.orgmdpi.com In contrast, the V2 vasopressin receptor is coupled to Gαs, which stimulates adenylyl cyclase. umn.edumdpi.com The specific interactions of this compound with these receptor subtypes determine its pharmacological profile.

This compound exhibits a distinct pattern of binding affinity and selectivity across the different vasopressin and oxytocin receptor subtypes.

This compound demonstrates agonist activity at human vasopressin receptors. It acts as a full agonist at all human vasopressin receptor subtypes (V1aR, V1bR, and V2R). nih.gov However, its potency varies among these subtypes. While it shows activity at the V1a and V1b receptors, it has been described as having only modest agonist activity at the human V2 receptor (hV2R). nih.govmdpi.comresearchgate.net

Table 1: Agonist Activity (EC₅₀) of this compound at Human Vasopressin and Oxytocin Receptors

| Receptor | EC₅₀ (nM) |

| hV1aR | 18.2 |

| hV1bR | 3.55 |

| hV2R | 129 |

| hOTR | >10000 |

This table is populated with data from a study by Giribaldi et al. (2020) nih.gov and illustrates the half-maximal effective concentration (EC₅₀) of this compound at different human receptor subtypes. A lower EC₅₀ value indicates higher potency.

In contrast to its activity at vasopressin receptors, this compound shows very low activity at the human oxytocin receptor (hOTR). nih.gov Studies have shown that it does not act as a significant agonist at this receptor subtype. nih.govnih.gov

The sequence of this compound, compared to the mammalian hormones vasopressin and oxytocin, reveals key amino acid differences that influence its receptor selectivity. nih.govnih.gov Notably, this compound has a phenylalanine at position 2, where vasopressin has a tyrosine. mdpi.comresearchgate.net The lack of a hydroxyl group at this position in this compound may contribute to its reduced activity at the V2R. mdpi.comresearchgate.net

Furthermore, this compound possesses a positively charged arginine residue at position 4, a feature that distinguishes it from vasopressin and oxytocin which have a glutamine at this position. frontiersin.orgmdpi.com This substitution is thought to decrease potency at all receptor subtypes, particularly at the V2R. nih.gov The presence of a basic residue at position 8 is crucial for pressor activity and strong interaction with the V2R. frontiersin.orgnih.gov this compound has a lysine (B10760008) at position 8, which is a basic residue. bioscientifica.com

Studies on related conopressins have highlighted the importance of specific residues in determining receptor selectivity. For instance, an aromatic residue at position 3 enhances selectivity for V1aR and V1bR. nih.govuniprot.org The residue at position 9 can act as an "antagonist switch"; replacing the typical glycine (B1666218) with a valine can convert an agonist into an antagonist at the V1a receptor. scielo.brnih.govnih.gov

This compound primarily functions as an agonist at the vasopressin receptors it binds to, meaning it activates the receptor to produce a biological response. nih.govmdpi.comresearchgate.net It has been characterized as a full agonist at human V1a, V1b, and V2 receptors, although with varying potencies. nih.gov There is no evidence to suggest that this compound acts as an antagonist at any of the human vasopressin or oxytocin receptors. nih.gov

Binding Affinity and Selectivity Profiles

Oxytocin Receptor (OTR)

Intracellular Signaling Cascades Mediated by this compound

The activation of GPCRs by this compound initiates intracellular signaling cascades. nih.govmdpi.com Given its agonist activity at V1a and V1b receptors, which are coupled to Gαq, this compound is expected to stimulate the phospholipase C (PLC) pathway. frontiersin.orgmdpi.com Activation of PLC leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. umn.edu

At the V2 receptor, which is coupled to Gαs, this compound's agonist activity would lead to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). umn.edumdpi.com This cAMP then typically activates protein kinase A (PKA). mdpi.com

Studies in molluscan neurons using the related peptide Lys-conopressin have shown that it can activate pacemaker currents through different second-messenger cascades, including a PKC-dependent pathway. nih.govphysiology.orgphysiology.org While these studies were not on this compound specifically, they provide insights into the potential signaling mechanisms of vasopressin-like peptides in invertebrates.

Modulation of Neuronal Excitability and Ion Currents

This compound, a vasopressin-like peptide found in the venom of Conus snails, significantly alters the excitability of neurons by modulating a variety of ion currents. biologists.comphysiology.orgresearchgate.net Its application leads to a general increase in neuronal excitability, characterized by a reduction in the spike threshold and decreased accommodation, which is the slowing of firing during a sustained stimulus. biologists.comresearchgate.net These effects are the result of a complex interplay of actions on several distinct ion channels.

A key action of this compound is the suppression of a voltage-dependent outward potassium (K+) current. biologists.comresearchgate.net This effect is observed when depolarizing command pulses are applied to a neuron, resulting in a significant and reversible reduction in the total outward membrane current. biologists.com The K+ current affected by this compound is notably resistant to the common potassium channel blockers tetraethylammonium (B1195904) (TEA) and 4-aminopyridine (B3432731) (4-AP). biologists.comresearchgate.net However, the current is suppressed by cobalt (Co²⁺) and barium (Ba²⁺) and can be blocked by intracellular injection of cesium (Cs⁺). biologists.com The threshold concentration for this effect is approximately 1 nmol/L, with 50% suppression occurring between 0.1 and 1 µmol/L. biologists.com

Concurrently, this compound stimulates multiple inward currents, which contributes to its excitatory effects. physiology.orgqyaobio.com These actions depolarize the neuron, moving its membrane potential closer to the firing threshold. The peptide's influence on these currents, combined with its suppression of outward K+ currents, leads to significant changes in neuronal firing patterns and action potential characteristics.

Table 1: Summary of this compound Effects on Neuronal Properties in Aplysia Sensory Neurons

| Property | Effect of this compound | Reference |

|---|---|---|

| Neuronal Excitability | Increased | biologists.comresearchgate.net |

| Spike Threshold | Reduced | biologists.comresearchgate.net |

| Accommodation | Reduced | biologists.comresearchgate.net |

| Action Potential Broadening | Potentiated | biologists.comresearchgate.net |

| Synaptic Transmission | Facilitated | biologists.comresearchgate.net |

In studies on molluscan neurons, this compound has been shown to modulate transient inward currents, which are crucial for the initiation of action potentials. physiology.org Voltage-clamp experiments have identified both transient sodium and calcium currents that are affected by the peptide. physiology.org While the effects on the transient sodium current can be variable, the transient calcium current is consistently augmented. physiology.org Action potential clamp experiments confirm that both of these transient currents contribute to the action potential waveform. physiology.org This modulation of transient inward currents is a key component of how this compound increases neuronal excitability. physiology.orgqyaobio.com

A significant mechanism through which this compound exerts its effects is the activation of persistent inward currents. physiology.orgnih.gov In neurons of the mollusk Lymnaea stagnalis, the peptide activates two distinct types of persistent inward currents: a low-voltage-activated (LVA) current and a high-voltage-activated (HVA) current. physiology.orgnih.gov

The LVA current is activated across a broad range of membrane potentials and is weakly voltage-dependent. physiology.orgnih.gov Its activation causes a strong depolarization, which can induce vigorous bursting activity in the neuron. physiology.orgnih.gov The HVA current, conversely, is activated only at more depolarized potentials (positive to -40 mV) and shows steep voltage dependence. physiology.orgnih.gov While the HVA current does not affect neurons at their normal resting potential, it significantly increases the number of action potentials fired in response to a depolarizing stimulus, thereby enhancing excitability and counteracting accommodation. physiology.orgnih.gov The presence and combination of these currents can vary between individual neurons. physiology.orgphysiology.org

Table 2: Characteristics of Persistent Inward Currents Stimulated by this compound in Lymnaea Neurons

| Current Type | Activation Potential | Voltage Dependence | Primary Function | Reference |

|---|---|---|---|---|

| Low-Voltage-Activated (LVA) | Wide range (-90 to +10 mV) | Weak | Induces depolarization and bursting | physiology.orgnih.govphysiology.org |

| High-Voltage-Activated (HVA) | Positive to -40 mV | Steep | Enhances excitability upon stimulation | physiology.orgnih.govphysiology.org |

This compound directly enhances transient calcium currents (Ca²⁺). physiology.org In voltage-clamp experiments on Lymnaea neurons, this compound consistently augmented the transient Ca²⁺ current. physiology.org Using an action potential clamp technique, it was demonstrated that this Ca²⁺ current is activated primarily during the repolarizing phase of the action potential. physiology.orgnih.gov By increasing this current, this compound can directly modulate and prolong the action potential's shape. physiology.orgnih.gov This enhancement of Ca²⁺ influx is a critical factor in the facilitation of synaptic transmission and the broadening of action potentials observed with this compound application. physiology.orgresearchgate.net

A prominent effect of this compound is the potentiation of frequency-dependent action potential broadening. biologists.comphysiology.orgresearchgate.net During repetitive firing, action potentials normally widen, and this compound significantly enhances this effect. biologists.comphysiology.org In Aplysia sensory neurons, this potentiation is observed during trains of action potentials. biologists.com Similarly, in Lymnaea neurons that lack the LVA current, this compound greatly enhances the spike broadening that occurs during a sustained depolarizing stimulus. physiology.org This broadening is a direct consequence of the peptide's combined effects of suppressing outward K+ currents and augmenting inward Ca²⁺ currents. biologists.comphysiology.org A broader action potential allows for greater Ca²⁺ influx into the presynaptic terminal, which in turn can enhance neurotransmitter release.

Augmentation of Transient Calcium Currents

Neurophysiological Effects in Model Organisms

The application of this compound to model organisms, primarily gastropod molluscs, has uncovered a range of distinct physiological and behavioral effects. These effects highlight the peptide's role in complex behaviors such as feeding, reproduction, and defense.

Modulation of Gill Behavior

In the sea slug Aplysia californica, this compound has a dual effect on gill behavior. Superfusion of the peptide over the abdominal ganglion reduces the amplitude of the siphon-evoked gill withdrawal reflex, a defensive response. novopro.cn Simultaneously, it increases the frequency of spontaneous gill movements. novopro.cn This combination of behavioral modifications is notably similar to the state of food-arousal observed in intact Aplysia. novopro.cn Further investigation has shown that this compound reduces the excitability of gill motor neurons and diminishes the force of gill contractions that result from direct motor neuron stimulation. novopro.cn

| Effect on Gill Behavior in Aplysia californica | Research Finding |

| Gill Withdrawal Reflex | Amplitude of siphon-evoked reflex is reduced. novopro.cn |

| Spontaneous Gill Movements | Frequency is increased. novopro.cn |

| Gill Motor Neurons | Excitability is reduced. novopro.cn |

| Behavioral State Resemblance | The observed effects mimic a food-aroused state. novopro.cn |

Regulation of Male Sexual Behavior in Gastropods

In the great pond snail, Lymnaea stagnalis, this compound (specifically, the endogenous form Lys-conopressin) is intricately involved in the control of male sexual behavior. researchgate.netwikidata.orgwikipedia.orgwikidata.org The gene for conopressin is expressed in neurons located in the anterior lobe of the right cerebral ganglion, which are known to control male copulatory actions. researchgate.netwikidata.orgwikipedia.org Gene products are found in nerve fibers that innervate the vas deferens and the penis nerve. researchgate.netwikidata.orgwikipedia.orgwikidata.org While conopressin's presence is strongly linked to male reproductive functions, its precise role is complex. wikipedia.orgfishersci.ca Studies have shown that injection of conopressin by itself does not trigger male sexual behaviors, suggesting it may act in concert with other neuropeptides, such as APGWamide, or function as a neuromodulator within the central nervous system to regulate these behaviors. wikipedia.org

Inhibition of Central Neurons Controlling Female Reproductive Behavior

Conopressin also plays a significant role in regulating female reproductive functions, acting in an inhibitory capacity. researchgate.netwikidata.orgwikipedia.orgwikidata.org In the hermaphroditic snail Lymnaea stagnalis, conopressin inhibits the central neurons responsible for controlling female reproductive behavior. researchgate.netwikidata.org Specifically, it acts on the neuroendocrine caudodorsal cells (CDCs), which manage egg production and egg-laying behaviors. The application of the Lymnaea conopressin peptide leads to membrane hyperpolarization and a decrease in the spiking frequency of these cells, effectively suppressing female reproductive activities. This demonstrates a clear function for conopressin in the neural circuitry that governs sexual role selection in this species.

| Effect on Reproductive Neurons in Lymnaea stagnalis | Research Finding |

| Target Cells | Inhibits central neuroendocrine caudodorsal cells (CDCs). |

| Cellular Mechanism | Causes membrane hyperpolarization and reduces spiking frequency. |

| Behavioral Outcome | Suppression of female reproductive and egg-laying behaviors. researchgate.netwikidata.org |

Induction of Muscular Contractions (e.g., vas deferens)

A primary and well-documented effect of conopressin in gastropods is the induction of muscular contractions, particularly in the male reproductive tract. nih.govfishersci.ca In Lymnaea stagnalis, conopressin gene products are present in nerve fibers within the vas deferens, where the peptide induces strong muscular contractions. wikidata.orgwikipedia.orgnih.govfishersci.caguidetopharmacology.org This physiological action is believed to be directly involved in the control of ejaculation during copulation. At the cellular level, the conopressin peptide triggers membrane depolarization and rhythmic spiking in the muscle cells isolated from the vas deferens, leading to these contractions. guidetopharmacology.org This excitatory effect on reproductive musculature highlights its functional role, which, despite its structural similarity to vasopressin, mirrors the reproductive functions of oxytocin in mammals. researchgate.netwikidata.orgwikipedia.orgwikidata.org

Comparative Biology and Evolutionary Aspects of Conopressin G

Phylogenetic Relationship within the Vasopressin/Oxytocin (B344502) Superfamily

Conopressin G is a member of the vasopressin/oxytocin (VP/OT) superfamily of neuropeptides, a group with an ancient evolutionary history. smartox-biotech.comresearchgate.net This superfamily is characterized by cyclic nonapeptides that are believed to have originated from a common ancestral gene in an antecedent of both protostomian (e.g., mollusks, annelids, arthropods) and deuterostomian (e.g., vertebrates, echinoderms) animals, dating back over 600 million years. researchgate.netnih.govvliz.be

Invertebrates typically possess a single gene encoding a VP/OT-type neuropeptide. researchgate.netnih.gov In contrast, most vertebrates have two distinct peptides, vasopressin and oxytocin, which arose from a gene duplication event that likely occurred after the divergence of jawless fish approximately 500 million years ago. researchgate.netfrontiersin.org This duplication allowed for the subsequent diversification and evolution of distinct functions for vasopressin and oxytocin in vertebrates. researchgate.netoup.com

Conopressins, found in the venom of marine cone snails (Conus species), are structurally related to the vertebrate VP/OT family. smartox-biotech.com For instance, Lys-conopressin-G shares a high degree of sequence homology with the mammalian hormone oxytocin. qyaobio.com The amino acid sequence of Lys-conopressin-G is Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2, with a disulfide bond between the two cysteine residues. smartox-biotech.com A notable feature of conopressins like this compound and Conopressin S is the presence of an additional positive charge at position 4, a characteristic only shared with a few other endogenous invertebrate vasopressin analogues like cephalotocin from Octopus vulgaris and annetocin (B131712) from Eisenia foetida. mdpi.com

The evolutionary pathway of conopeptides, including conopressins, is marked by rapid evolution and diversification, driven by extensive gene duplications and positive selection. carnegiemnh.orgnih.gov This accelerated evolution is thought to be a result of the strong selective pressures of predator-prey interactions. carnegiemnh.org The genes encoding conopeptides are organized into a small number of superfamilies, identified by highly conserved signal sequences in their precursor proteins. nih.govannualreviews.org The hypermutation of the mature toxin region of these genes leads to a vast diversity of venom peptides among different Conus species. annualreviews.org

The phylogenetic tree of the VP/OT receptor family mirrors the evolutionary relationships of the peptides themselves, indicating a co-evolution of the ligand and its receptor. usda.gov Studies on the conopressin receptor in the mollusk Lymnaea stagnalis suggest that it may represent an ancestral form of the vertebrate vasopressin/oxytocin receptors. nih.gov

| Peptide | Amino Acid Sequence | Organism | Key Feature |

|---|---|---|---|

| Lys-conopressin-G | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 | Conus geographus, Conus imperialis | Vasopressin-like, additional positive charge at position 4. smartox-biotech.commdpi.com |

| Arg-conopressin-S | Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 | Conus striatus | Vasopressin-like, additional positive charge at position 4. smartox-biotech.commdpi.com |

| Vasopressin (AVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | Mammals | Basic residue (Arg) at position 8. researchgate.netvliz.be |

| Oxytocin (OT) | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 | Mammals | Neutral residue (Leu) at position 8. researchgate.netvliz.be |

| Vasotocin (B1584283) | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | Non-mammalian vertebrates | Ancestral vertebrate peptide. nih.govfrontiersin.org |

Functional Conservation and Divergence Across Species

The vasopressin/oxytocin superfamily exhibits a remarkable degree of functional conservation across the animal kingdom, regulating fundamental physiological processes such as water balance, reproduction, and social behaviors. nih.govnih.govnih.gov Invertebrate VP/OT-like peptides, including conopressins, often show functional overlap with their vertebrate counterparts, suggesting a shared evolutionary origin of these functions.

In the mollusk Lymnaea stagnalis, conopressin, which is identical to Lys-conopressin-G, is involved in the control of male sexual behavior. nih.govjneurosci.org It induces muscular contractions of the vas deferens and inhibits central neurons that control female reproductive behavior. jneurosci.org Interestingly, while structurally similar to vasopressin, its role in reproductive behavior is more akin to the function of oxytocin in mammals. nih.govjneurosci.org This suggests that in invertebrates with a single VP/OT-type peptide, that peptide may perform functions that are divided between vasopressin and oxytocin in vertebrates. nih.gov

This compound has also been shown to modulate gill behaviors in Aplysia californica. researchgate.net Furthermore, conopressins are known to exert their effects by binding to G-protein coupled receptors (GPCRs), a mechanism that is conserved from invertebrates to humans. qyaobio.combiosyn.com For instance, conopressin stimulates both transient and persistent inward currents in molluscan neurons, affecting their excitability and firing patterns. qyaobio.com

Despite this conservation, there is also significant functional divergence, particularly evident in the conopressins found in Conus venom. While endogenous VP/OT peptides act as hormones and neurotransmitters, conopressins have been repurposed as venom components. The sequences of conopressins from piscivorous (fish-hunting) cone snails, for example, appear to be more similar to the vasotocin of their fish prey than to the endogenous peptides of other mollusks. uq.edu.au This suggests an evolutionary adaptation for targeting the physiological systems of their specific prey.

The activity of this compound on different receptor subtypes also highlights this divergence. It acts as a full agonist at all human vasopressin receptors except for the oxytocin receptor (OTR). mdpi.com However, it is more active on fish receptors than on their human counterparts, further supporting its evolved role in envenomation. uniprot.org The unique structural features of different conopressins, such as the charge at position 4 and variations in other amino acid residues, lead to distinct pharmacological profiles and receptor selectivities. mdpi.comfrontiersin.org For example, conopressin-T acts as a selective antagonist of V1a receptors, a function not typical for endogenous VP/OT peptides. mdpi.com

| Compound | Species | Observed Function/Activity | Receptor Interaction |

|---|---|---|---|

| Lys-conopressin-G | Lymnaea stagnalis (endogenous) | Controls male sexual behavior; induces vas deferens contractions. nih.govjneurosci.org | Activates LSCPR1 and LSCPR2 (conopressin receptors). nih.gov |

| This compound | Aplysia californica | Modulates gill behaviors. researchgate.net | Acts on molluscan neurons via GPCRs. qyaobio.com |

| This compound (venom) | Mice (injected) | Induces scratching and grooming behavior. smartox-biotech.comnih.gov | Agonist at human V1a, V1b, V2 receptors; partial agonist at zebrafish V1a2R and OTR. mdpi.comuniprot.org |

| Conopressin-S | Mice (injected) | Induces scratching and grooming behavior. frontiersin.orgscielo.br | High affinity for V1b receptor; weaker affinity for OTR and V1a receptor. uniprot.org |

| Conopressin-T | N/A | Selective antagonist activity. mdpi.com | Antagonist of V1a receptors. mdpi.com |

Role as an Endogenous Neuropeptide versus Venom Component

A key evolutionary question surrounding conopressins is their dual role as both endogenous neuropeptides in some mollusks and as components of the potent venoms of Conus snails. mdpi.comnih.gov Lys-conopressin-G was first isolated from the venom of the fish-hunting cone snail Conus geographus. smartox-biotech.comscielo.br It was later also found in the venom of the worm-hunting Conus imperialis. nih.govmedchemexpress.com

However, the discovery of a peptide identical to Lys-conopressin-G in the tissues of non-venomous snails like Lymnaea stagnalis and Aplysia californica, as well as the leech Erpobdella octoculata, suggested that it may also function as an endogenous invertebrate neuropeptide. scielo.brnih.gov In these organisms, it plays a role in neurotransmission and physiological regulation, such as controlling reproductive behaviors. qyaobio.comnih.gov

The prevailing hypothesis is that the conopressins in Conus venoms are an example of the evolutionary recruitment of endogenous peptides for a specialized function in predation. smartox-biotech.comnih.govnih.gov This process, often referred to as "venom recruitment," involves the co-option of a gene that originally had a physiological role, followed by its expression in the venom gland and subsequent evolutionary modification. scielo.br The hyper-diversification of conopeptide sequences is a hallmark of this process, driven by the strong selective pressures of the arms race between predator and prey. annualreviews.org

The presence of a wide variety of conopressin variants in different Conus species, each with unique sequences and pharmacological properties, strongly supports their role as true venom peptides. mdpi.com While disulfide-poor peptides like conopressins are often minor components of the venom cocktail compared to the more abundant disulfide-rich conotoxins that target ion channels, their ability to target G-protein coupled receptors makes them valuable for incapacitating prey. mdpi.com The evolution of these peptides within the Conus genus showcases how an ancestral hormonal system can be adapted and diversified to create a sophisticated chemical arsenal. nih.gov The feeding habits of different Conus species—whether they prey on fish, worms, or other mollusks—appear to be a major driver in the evolution of their specific venom composition, including their unique suite of conopressins. carnegiemnh.orgpreprints.orgoup.com

Synthetic Approaches and Structure Activity Relationship Sar Studies of Conopressin G Analogs

Chemical Synthesis Methodologies

The primary method for producing Conopressin G and its analogs for research purposes is Solid Phase Peptide Synthesis (SPPS) . nih.govnih.govresearchgate.net This technique allows for the stepwise assembly of amino acids on a solid resin support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. bachem.com Both Fmoc (9-fluorenylmethyloxycarbonyl) and t-Boc (tert-butyloxycarbonyl) chemistries have been successfully employed in the synthesis of conopressin analogs. nih.govresearchgate.net

The general workflow for SPPS of this compound analogs involves:

Resin Anchoring: The C-terminal amino acid, typically Glycine (B1666218) in the case of this compound, is attached to a suitable resin. nih.gov

Stepwise Amino Acid Coupling: The peptide chain is elongated by sequentially adding protected amino acids. Each cycle consists of deprotection of the N-terminal protecting group, washing, coupling of the next protected amino acid, and further washing. bachem.com

Side-Chain Protection: The reactive side chains of amino acids like Lysine (B10760008) (Lys), Arginine (Arg), Asparagine (Asn), and Cysteine (Cys) are protected with groups such as Boc, Pbf (pentamethyldihydrobenzofuran-5-sulfonyl), and Trt (trityl) to prevent unwanted side reactions. nih.gov

Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail. nih.gov

Disulfide Bond Formation: The linear peptide is then subjected to an oxidation step to form the crucial disulfide bridge between the two cysteine residues, resulting in the final cyclic structure. researchgate.net

Purification of the synthesized peptide is commonly achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and the final product is verified by mass spectrometry. researchgate.netusbio.net

Design and Rational Modification of Conopressin Analogs

Structure-activity relationship (SAR) studies are crucial for understanding the molecular basis of a peptide's function and for designing new analogs with improved properties. These studies involve systematically modifying the peptide's structure and observing the effects on its biological activity.

Amino Acid Substitution Analysis

Alanine (B10760859) Scanning: This technique involves systematically replacing each amino acid residue (except alanine) with alanine, which has a small, non-reactive methyl side chain. genscript.com By measuring the activity of each resulting analog, researchers can identify "hot spots" or key residues critical for the peptide's function. genscript.comnih.gov For example, an alanine scan of the related α-conotoxin GI revealed residues crucial for its activity at the muscle acetylcholine (B1216132) receptor. nih.gov While a specific alanine scan for this compound is not detailed, this method is a standard tool in the SAR analysis of conopeptides. tandfonline.comfrontiersin.org

D-amino acid Substitution: Natural peptides are composed of L-amino acids. Replacing an L-amino acid with its D-enantiomer can provide valuable information about the conformational requirements for activity and can also enhance the peptide's stability against enzymatic degradation. csic.esnih.gov This strategy is often employed to improve the half-life of peptide-based drug candidates. nih.gov

C-Terminal and N-Terminal Truncations

Systematically removing amino acids from the C-terminus and N-terminus of a peptide helps to define the boundaries of the active sequence. tandfonline.com This process can reveal which parts of the peptide are essential for receptor binding and activation and which are dispensable. nih.gov For many peptides, the C-terminal amide is crucial for activity, and its removal can lead to a significant loss of potency. nih.gov In the case of newly discovered conopressins from Conus miliaris, both the C-terminal amide and acid versions were synthesized to investigate the importance of this modification, as the typical enzymatic signal for amidation was absent in their precursors. nih.gov

Cyclic Peptide Design

This compound is a naturally cyclic peptide due to its disulfide bond. nih.govvliz.be Cyclization is a common strategy in peptide design to:

Increase Stability: By constraining the peptide's conformation, cyclization can make it less susceptible to cleavage by proteases. nih.govexplorationpub.com

Improve Potency and Selectivity: A more rigid structure can lead to a more favorable orientation for receptor binding, enhancing affinity and selectivity.

Reduce Conformational Flexibility: This can lock the peptide into its bioactive conformation. csic.es

Strategies for creating cyclic analogs, beyond the native disulfide bond, can include head-to-tail cyclization or the introduction of other types of chemical bridges. csic.es

Strategies for Enhancing Peptide Stability and Potency for Research Applications

A major challenge in the use of peptides for research and therapeutic applications is their often-short half-life due to rapid degradation by proteases. explorationpub.com Several strategies are employed to overcome this limitation:

Incorporation of Non-natural Amino Acids: Replacing standard amino acids with non-natural variants, such as D-amino acids or N-methylated amino acids, can make the peptide backbone unrecognizable to proteases, thereby increasing its stability. csic.esexplorationpub.com

Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., as an amide) can block the action of exopeptidases, which cleave peptides from their ends. csic.es

Disulfide Bond Mimetics: The disulfide bond in this compound can be susceptible to reduction in vivo. Replacing it with more stable linkages, such as thioether bonds, can prevent inactivation. tandfonline.com

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its size, which can shield it from proteases and reduce renal clearance, thereby extending its circulation time. mdpi.com

Conformational Constraint: As mentioned in the cyclic peptide design section, introducing conformational rigidity through cyclization or stapling (introducing a synthetic brace across the peptide) can significantly enhance proteolytic stability. csic.esnih.gov

By employing these synthetic and medicinal chemistry strategies, researchers can generate this compound analogs with tailored properties, facilitating more detailed investigations into their pharmacological functions.

Advanced Research Methodologies and Experimental Systems in Conopressin G Studies

Molecular Techniques for Gene and Protein Analysis

Molecular biology techniques are fundamental to isolating and characterizing the genes that encode conopressins and analyzing the resulting protein products.

The identification of the genetic blueprint for conopressins often begins with the construction and screening of cDNA libraries. microbenotes.com A cDNA library is a collection of DNA sequences reverse transcribed from the mRNA molecules in a specific tissue, such as the central nervous system (CNS) or venom gland. microbenotes.comkvmwai.edu.in This library represents only the genes that are actively being expressed at a particular time. microbenotes.com

To identify the full sequence of a vasopressin-related precursor like preproconopressin, researchers can screen a cDNA library derived from the relevant tissue. pnas.org For instance, a CNS-specific cDNA library from the mollusc Lymnaea stagnalis was screened using a radiolabeled cDNA probe derived from an initial PCR product. pnas.org This process involves transferring the phage plaques from the library to a membrane and hybridizing them with the probe to locate the clone containing the gene of interest. microbenotes.compnas.org

The Polymerase Chain Reaction (PCR) is another crucial tool, often used as a preliminary step or a standalone method for screening libraries. kvmwai.edu.innih.gov PCR allows for the selective amplification of a specific DNA region using primers—short DNA sequences complementary to the target gene. nih.gov In the study of conopressins, PCR has been used with specific primers to amplify the conopressin cDNA from a library, which can then be subcloned and sequenced to reveal the precursor's structure. pnas.org This combined approach of PCR and library screening has proven to be a rapid and efficient alternative to traditional hybridization techniques for cloning and sequencing cDNAs from lambda cDNA libraries. nih.gov These methods were successfully used to isolate conopressin-related cDNAs and investigate the potential absence of related oxytocin-like genes in Lymnaea. researchgate.net

Immunological methods leverage the high specificity of antigen-antibody interactions to detect and quantify peptides like Conopressin G. iaea.org Radioimmunoassay (RIA) is a particularly sensitive in vitro technique used to measure the concentration of substances, such as hormones or neuropeptides, in biological samples. wikipedia.orgmicrobenotes.com

The principle of a classical RIA is competitive binding. microbenotes.com A known quantity of the target antigen (e.g., conopressin) is labeled with a radioisotope, creating a "hot" antigen. wikipedia.org This is mixed with a specific amount of antibody. When a sample containing an unknown quantity of the unlabeled ("cold") antigen is added, the cold antigen competes with the hot antigen for the limited antibody binding sites. wikipedia.org By measuring the radioactivity of the antibody-bound antigen, the concentration of the unknown antigen in the sample can be determined by comparing it to a standard curve. abuad.edu.ng RIA is highly specific and sensitive, capable of detecting substances at the picogram level. iaea.orgslideshare.net

Antisera, which are blood serums containing specific antibodies, are essential for these assays. For example, in studies of the vasopressin/oxytocin (B344502) superfamily, researchers have used antisera that recognize specific parts of the peptides, such as the carboxy-terminal sequence of Arg-vasopressin, or antisera against oxytocin. jneurosci.org These tools have been applied in conjunction with techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify vasopressin-like peptides in tissue extracts. jneurosci.org

cDNA Library Screening and PCR-based Approaches

High-Throughput Screening and "-Omics" Approaches

The complexity of cone snail venoms, which can contain hundreds of different peptides, has necessitated the development of high-throughput methods for discovery and analysis. pnas.orgijarbs.com

Venom gland transcriptomics is a powerful "-omics" approach that involves sequencing the complete set of RNA transcripts (the transcriptome) within a cone snail's venom gland. nih.gov This method provides an unbiased and comprehensive catalog of the precursor sequences for all venom peptides, including conopressins, as well as proteins involved in their maturation. nih.govmdpi.com

The advent of high-throughput sequencing technologies, such as RNA-sequencing (RNA-Seq), has revolutionized the field, allowing for deep sequencing and greater coverage of the transcriptome. semanticscholar.org This enables the identification of even rare transcripts with low expression levels, providing a precise picture of conotoxin diversity. semanticscholar.org The combination of venom gland transcriptomics with proteomics (the large-scale study of proteins) has become the most efficient strategy for identifying the complex components of venoms. nih.gov

For example, a combined transcriptomic and proteomic study of Conus geographus, the source of this compound, identified numerous proteins and conotoxin precursors, including conopressin prohormones. core.ac.uk Similarly, transcriptome analysis of Conus bayani revealed 82 conotoxin sequences, highlighting the diversity within a single species. semanticscholar.org These approaches not only discover new peptides but also provide insights into their evolution and the regionalization of toxin production within the venom gland. nih.govcore.ac.ukoup.com

| Research Approach | Description | Key Findings in Conopressin Research |

| cDNA Library Screening | Involves creating a library of DNA copies from mRNA and screening it with a probe to find a specific gene. microbenotes.compnas.org | Isolation of the full sequence for preproconopressin, a vasopressin-related precursor. pnas.orgresearchgate.net |

| PCR-based Approaches | Amplifies specific DNA segments using primers, enabling detection and cloning of genes. nih.gov | Used to amplify conopressin cDNA from libraries for sequencing and to investigate gene family members. pnas.orgresearchgate.net |

| Radioimmunoassay (RIA) | A competitive binding assay using radiolabeled antigens to quantify substances with high sensitivity. wikipedia.orgmicrobenotes.com | Quantification of conopressin-related peptides in biological samples. jneurosci.org |

| Venom Gland Transcriptomics | High-throughput sequencing of all RNA transcripts in the venom gland to identify all expressed venom components. nih.govmdpi.com | Identification of conopressin prohormones in Conus geographus and other conopressins in various Conus species. core.ac.ukfrontiersin.org |

Electrophysiological Techniques

Electrophysiology is the study of the electrical properties of cells and tissues. wikipedia.orgtechnologynetworks.com These techniques are essential for understanding how neuropeptides like conopressin modulate the activity of neurons and other excitable cells by interacting with ion channels. physiology.org

Voltage-clamp and current-clamp are two primary intracellular recording techniques used in electrophysiology. wikipedia.orgtechnologynetworks.com They are typically performed using the patch-clamp method, where a glass micropipette forms a tight seal with the cell membrane, allowing for precise control and measurement of the cell's electrical state. technologynetworks.commoleculardevices.com

The voltage-clamp technique allows an experimenter to hold the membrane potential of a cell at a set level (the "command voltage"). wikipedia.orgmoleculardevices.com An amplifier then measures the current that must be injected to maintain this voltage. This injected current is equal and opposite to the current flowing through the cell's ion channels, thus providing a direct measurement of ion channel activity. moleculardevices.com This method is crucial for studying voltage-gated ion channels, which open or close in response to changes in membrane voltage. wikipedia.org In conopressin research, voltage-clamp experiments on isolated neurons have been used to characterize the specific inward currents activated by the peptide, such as a high-voltage–activated (HVA) current and a low-voltage–activated (LVA) current. physiology.orgphysiology.org

Action Potential Clamp Technique

The action potential clamp technique has been a pivotal methodology in elucidating the intricate effects of this compound on neuronal excitability. This electrophysiological tool allows researchers to use a previously recorded action potential as the voltage-clamp command signal, enabling the study of ionic currents that flow during a physiologically relevant event like a single action potential.

In studies on isolated neurons from the anterior lobe of the right cerebral ganglion of Lymnaea stagnalis, the action potential clamp technique was employed to dissect the specific ionic contributions to the action potential and how they are modulated by this compound. nih.govphysiology.org These experiments revealed that both transient sodium and calcium currents are integral to the generation of the action potential in these neurons. nih.gov The application of this compound was found to augment the calcium current, which is primarily activated during the repolarizing phase of the action potential. nih.gov This finding suggests that this compound can directly modulate the shape and duration of the action potential by enhancing the influx of calcium ions. nih.gov The technique demonstrated that the transient sodium current is activated during the upstroke of the action potential, while the high-voltage-activated (HVA) calcium current is activated during the repolarizing phase and is specifically enhanced by conopressin. nih.govphysiology.org

Chromatographic and Spectrometric Characterization

The isolation, purification, and structural confirmation of this compound from complex biological samples, such as cone snail venom, rely heavily on a combination of advanced chromatographic and spectrometric methods.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Mass Spectrometry (LC-MS/ESI-MS)

High-Performance Liquid Chromatography (HPLC) is the foundational technique for the purification of this compound from crude venom extracts. nih.govnih.gov Reverse-phase HPLC (RP-HPLC) is commonly used, where the peptide is separated based on its hydrophobicity. For instance, crude venom from Conus geographus can be fractionated on a C18 semi-preparative column, with elution gradients of acetonitrile (B52724) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govsemanticscholar.org The purity of the collected fractions containing this compound is then assessed using analytical RP-HPLC. nih.gov

Liquid Chromatography–Mass Spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, is indispensable for the characterization of this compound. nih.govacs.orgscielo.br This technique couples the separation power of HPLC with the mass analysis capability of mass spectrometry, providing molecular weight information for the components of each chromatographic peak. nih.govscielo.br ESI-MS is used to confirm the mass of the purified peptide, which for this compound is 1033.4 Da. semanticscholar.org

Further structural elucidation is achieved using tandem mass spectrometry (MS/MS). semanticscholar.orgacs.org Fragmentation of the parent ion in the mass spectrometer provides sequence information. For this compound, fragmentation analysis confirms the amino acid sequence (Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2) and can reveal post-translational modifications, such as the C-terminal amidation. acs.org Studies on conopressin analogues have utilized LC-MSn experiments, injecting picomole amounts of the peptide into a C18 reversed-phase column connected to an ion trap mass spectrometer to acquire detailed fragmentation data. acs.org

Mammalian and Non-Mammalian Model Organisms for In Vivo and In Vitro Studies

A variety of model organisms have been instrumental in characterizing the physiological and behavioral effects of this compound. These models span from simpler invertebrate preparations to more complex vertebrate systems, each offering unique advantages for studying the peptide's function.

Molluscan Neural Preparations (Lymnaea stagnalis, Aplysia californica)

The nervous systems of the pond snail Lymnaea stagnalis and the sea hare Aplysia californica have served as powerful in vitro models for dissecting the neuronal actions of this compound.

In Lymnaea stagnalis, Lys-conopressin is an endogenous neuropeptide. researchgate.netvliz.be Studies using isolated neurons from the anterior lobe of the cerebral ganglion have shown that conopressin excites these neurons by activating two distinct persistent inward currents: a high-voltage-activated (HVA) current and a low-voltage-activated (LVA) current. nih.govnih.govphysiology.org These currents, primarily carried by sodium ions, enhance neuronal excitability, counteract accommodation, and can induce bursting firing patterns. nih.govnih.gov The conopressin gene is expressed in neurons that control male sexual behavior, and the peptide induces muscular contractions of the vas deferens, highlighting its role in reproductive processes. researchgate.netfrontiersin.orguu.nl

In Aplysia californica, superfusion of this compound over the abdominal ganglion has significant neurophysiological and behavioral effects. nih.govnih.gov It has been shown to reduce the amplitude of the siphon-evoked gill withdrawal reflex while increasing the frequency of spontaneous gill movements. nih.govfrontiersin.org These actions are thought to be mediated, in part, by the modulation of neuronal activity within the ganglion. nih.govfrontiersin.org For example, this compound inhibits the activity of gill motor neurons. frontiersin.org Interestingly, the peptide identified in Aplysia that is homologous to this compound has been named Aplysia vasotocin (B1584283) (apVT), and its precursor has been identified. nih.gov

Zebrafish (Danio rerio) Models

The zebrafish, Danio rerio, has emerged as a valuable vertebrate model for investigating the activity of conotoxins, including this compound, particularly due to its genetic similarity to humans and amenability to in vivo assays. nih.govresearchgate.netuu.nl Research has focused on the interaction of this compound with zebrafish vasopressin/oxytocin-type receptors. nih.govuniprot.org

Pharmacological characterization has shown that this compound is a potent agonist at several zebrafish receptors. nih.govuniprot.org It is notably more active on fish receptors than on their human counterparts, which is consistent with the piscivorous (fish-hunting) behavior of Conus geographus, the snail from which this compound is originally isolated. nih.govresearchgate.net This suggests an evolutionary adaptation for its role in envenomation. nih.govresearchgate.net However, behavioral studies have shown that this compound, when administered to larval zebrafish in the water, does not significantly affect their touch-evoked escape response, even at high concentrations. researchgate.netnih.gov The larvae displayed normal swimming behavior, suggesting that under these experimental conditions, the peptide does not induce a paralytic or hypoactive state. researchgate.netnih.gov

Table 1: Activity of this compound on Zebrafish Receptors

| Receptor | EC₅₀ (nM) | Activity |

|---|---|---|

| V1a1R | 10.6 | Agonist |

| V1a2R | 44.06 | Partial Agonist |

| V2R | 299.2 | Agonist |

| Oxytocin Receptor | 353.73 | Partial Agonist |

Data sourced from UniProt. uniprot.org

Rodent Models (e.g., Mice, Rats for behavioral and antidiuretic effects)

Rodent models, particularly mice, have been used in early in vivo studies to characterize the central effects of this compound. The original discovery of conopressins was based on the observation of a distinct and intense scratching and grooming behavior induced upon intracerebral injection into mice. nih.govuq.edu.aufrontiersin.org This effect is similar to that produced by vertebrate neurohypophysial hormones like vasopressin and oxytocin, suggesting an interaction with a common central receptor system. nih.govuq.edu.au This characteristic scratching response has been a useful bioassay for the initial identification and isolation of conopressins from cone snail venom. nih.gov

While vasopressin and its analogues are well-known for their antidiuretic effects mediated by V2 receptors in the kidney, specific studies focusing on the antidiuretic properties of this compound in rats are not prominently documented in the reviewed literature. mdpi.com The primary in vivo research in rodents has highlighted its behavioral effects following central administration rather than its peripheral effects on water balance. nih.govuq.edu.au Studies on other vasopressin-like peptides have shown that they can have antidiuretic effects in rats, but direct evidence for this action by this compound is lacking. nih.gov

Preclinical Research and Potential for Ligand Development

Development of Selective Ligands for Vasopressin and Oxytocin (B344502) Receptors

Conopressin G and its analogs are of significant interest in the development of selective ligands for vasopressin and oxytocin receptors, which are G-protein coupled receptors (GPCRs). jcu.edu.aubiosyn.com These receptors are implicated in a wide array of physiological processes, and subtype-selective ligands are valuable for both research and therapeutic purposes. frontiersin.org

Research has demonstrated that this compound acts as an agonist at vasopressin and oxytocin receptors. nih.gov Specifically, it is a full agonist at all human vasopressin receptors, but not at the oxytocin receptor (OTR). nih.gov The peptide shows higher affinity for human receptors compared to vasotocin (B1584283), with the exception of the human OTR where vasotocin is slightly more active. nih.gov Interestingly, this compound is more potent on fish receptors than on their human counterparts, suggesting an evolutionary adaptation for its role in envenomation. nih.govuniprot.org

The development of analogs has provided insights into structure-activity relationships. For instance, the substitution of the proline residue at position 7 in conopressin-T with a leucine (B10760876) (L7P) increased its affinity for the V1a receptor while its activity at V1b and V2 receptors remained unchanged, indicating a conformational change that favors V1a receptor selectivity. nih.gov Furthermore, replacing the glycine (B1666218) at position 9 with a valine can convert oxytocin and arginine-vasopressin from full agonists to full antagonists, highlighting this position as a critical "antagonist switch". nih.gov

The discovery of novel conopressins, such as conopressin-M1 and -M2 from Conus miliaris, which feature a charge inversion at the highly conserved position 8, provides further opportunities for designing more selective ligands. jcu.edu.aunih.gov These findings, coupled with structural information from NMR studies, offer a valuable foundation for the rational design of new vasopressin receptor-selective ligands. jcu.edu.aunih.gov

| Receptor Subtype | This compound Activity | Reference |

| Human Vasopressin V1a Receptor | Agonist | nih.gov |

| Human Vasopressin V1b Receptor | Agonist | nih.gov |

| Human Vasopressin V2 Receptor | Agonist | nih.gov |

| Human Oxytocin Receptor | No Agonist Activity | nih.gov |

| Zebrafish V1a1 Receptor | Agonist (EC50=10.6 nM) | uniprot.org |

| Zebrafish V1a2 Receptor | Partial Agonist (EC50=44.06 nM) | uniprot.org |

| Zebrafish V2 Receptor | Agonist (EC50=299.2 nM) | uniprot.org |

| Zebrafish Oxytocin Receptor | Partial Agonist (EC50=353.73 nM) | uniprot.org |

Research Tool Applications in Neurobiology and Receptor Function

This compound and other conotoxins serve as invaluable research tools in neurobiology and for studying receptor function. mdpi.com Their high specificity for various ion channels and receptors allows for the detailed investigation of neurotransmission and other neurological processes. mdpi.com

In neurobiological research, conopressins have been used to explore the physiological roles of vasopressin and oxytocin systems. For instance, intracerebroventricular injection of conopressin-G in mice induces a distinct scratching behavior, similar to that caused by vertebrate neurohypophyseal hormones, suggesting an interaction with a common receptor in the brain. nih.govscielo.br This has made it a useful tool for studying the central effects of vasopressin/oxytocin-like peptides.

This compound has been shown to modulate the activity of central neurons in Aplysia californica. biologists.com It facilitates synaptic transmission at the sensory neuron to motor neuron synapse and reverses low-frequency homosynaptic depression. biologists.com Additionally, it potentiates frequency-dependent spike broadening, reduces spike threshold, and decreases accommodation in these neurons. biologists.com These effects highlight its role in modulating neuronal excitability and synaptic plasticity.

Furthermore, the study of conopressin analogs and their differential receptor affinities helps to elucidate the molecular basis of ligand-receptor interactions. portlandpress.com By comparing the activity of various conopressins, researchers can identify key residues and structural motifs responsible for receptor binding and selectivity. nih.gov This information is crucial for understanding the function of vasopressin and oxytocin receptors and for the development of targeted pharmacological probes.

Cardiovascular Research Implications

The vasopressin system plays a critical role in cardiovascular regulation, and this compound, as a ligand for vasopressin receptors, has implications for cardiovascular research. researchgate.net Vasopressin receptors, particularly the V1aR expressed in vascular smooth muscle, are involved in the control of blood pressure. frontiersin.org

While direct studies on the cardiovascular effects of this compound are not extensively detailed in the provided context, its agonistic activity at vasopressin receptors suggests it could influence cardiovascular parameters. researchgate.net Research on other conopeptides, such as conoCAP-a, which was found to decrease heart rate and blood pressure in rats, indicates the potential for cone snail peptides to have significant cardiovascular effects. scielo.br However, conoCAP-a's mechanism of action was found to be independent of L-type Ca2+ channels, highlighting the diverse ways conopeptides can modulate cardiovascular function. scielo.br The ability of this compound to interact with vasopressin receptors makes it a valuable tool for investigating the role of these receptors in cardiovascular physiology and pathophysiology.

Neuromodulatory Applications

In Aplysia, this compound has been shown to alter gill behaviors. nih.gov It reduces the amplitude of the siphon-evoked gill withdrawal reflex while increasing the frequency of spontaneous gill movements. nih.gov These behavioral changes are reminiscent of the food-aroused state in the animal, suggesting that this compound or a related endogenous peptide may be involved in modulating behaviors associated with this state. nih.gov

The expression of the conopressin gene in neurons that control male sexual behavior in Lymnaea stagnalis, and its ability to induce muscular contractions of the vas deferens, points to its role in reproductive behaviors. jneurosci.org Although structurally similar to vasopressin, it exhibits functional characteristics more akin to oxytocin in this context. jneurosci.org The co-expression of conopressin with its receptors in some neurons suggests an autocrine or paracrine function, where it regulates the activity of the very neurons that release it. physiology.org This is similar to the autoexcitation observed in mammalian oxytocinergic neurons. physiology.org These findings underscore the potential of this compound as a tool to unravel the complex neuromodulatory actions of the vasopressin/oxytocin peptide family.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.